[2-(4-BROMOPHENYL)-6-METHYL-4-QUINOLYL](PIPERIDINO)METHANONE
Overview
Description
[2-(4-BROMOPHENYL)-6-METHYL-4-QUINOLYL](PIPERIDINO)METHANONE is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a piperidine moiety in this compound adds to its pharmacological significance, as piperidine-containing compounds are often found in various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-BROMOPHENYL)-6-METHYL-4-QUINOLYL](PIPERIDINO)METHANONE typically involves multi-step organic reactions. One common method includes the bromination of a phenyl group followed by the introduction of a quinoline ring. The piperidine moiety is then added through a carbonylation reaction. The reaction conditions often involve the use of catalysts such as palladium or gold complexes and oxidizing agents like iodine(III) compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, temperature control, and purification methods are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
[2-(4-BROMOPHENYL)-6-METHYL-4-QUINOLYL](PIPERIDINO)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dehalogenated quinoline derivatives.
Scientific Research Applications
[2-(4-BROMOPHENYL)-6-METHYL-4-QUINOLYL](PIPERIDINO)METHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-(4-BROMOPHENYL)-6-METHYL-4-QUINOLYL](PIPERIDINO)METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-4-(1-piperidinylcarbonyl)quinoline
- 4-[(4-benzyl-1-piperidinyl)carbonyl]-2-(4-bromophenyl)quinoline
- 2-(4-bromophenyl)-4-quinolinyl(2-methyl-1-piperidinyl)methanone
Uniqueness
[2-(4-BROMOPHENYL)-6-METHYL-4-QUINOLYL](PIPERIDINO)METHANONE is unique due to its specific substitution pattern on the quinoline ring and the presence of a piperidine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[2-(4-bromophenyl)-6-methylquinolin-4-yl]-piperidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O/c1-15-5-10-20-18(13-15)19(22(26)25-11-3-2-4-12-25)14-21(24-20)16-6-8-17(23)9-7-16/h5-10,13-14H,2-4,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUATRDPGZQQJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCCCC3)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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